Dicyclohexylphosphinoethyltriethoxysilane

Description

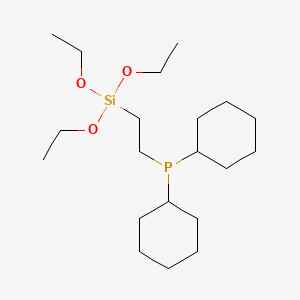

Dicyclohexylphosphinoethyltriethoxysilane is an organosilane compound with the molecular formula C20H41O3PSi. It is known for its unique structure, which includes a dicyclohexylphosphino group attached to an ethyltriethoxysilane moiety. This compound is widely used in various scientific research applications due to its versatile chemical properties.

Properties

IUPAC Name |

dicyclohexyl(2-triethoxysilylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h19-20H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDIXMBBMHDSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCP(C1CCCCC1)C2CCCCC2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696711 | |

| Record name | Dicyclohexyl[2-(triethoxysilyl)ethyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-47-9 | |

| Record name | Dicyclohexyl[2-(triethoxysilyl)ethyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylphosphinoethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylphosphinoethyltriethoxysilane typically involves the reaction of dicyclohexylphosphine with ethyltriethoxysilane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylphosphinoethyltriethoxysilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reduction reactions are typically carried out using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Applications

1.1 Catalysis

DCPhEtSi is predominantly used as a ligand in transition metal catalysis. Its bulky phosphine group enhances the reactivity of metal centers, facilitating various organic transformations. This property makes it invaluable in:

- Cross-coupling reactions : It aids in the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.

- Hydrogenation processes : The compound is effective in catalytic hydrogenation, where it stabilizes metal catalysts and improves selectivity.

Table 1: Catalytic Applications of DCPhEtSi

| Reaction Type | Metal Catalyst | Reference |

|---|---|---|

| Cross-coupling | Pd(0), Ni(0) | |

| Hydrogenation | Ru(II), Rh(I) | |

| Olefin Metathesis | Mo(=CHPh) |

Biological Applications

2.1 Bioconjugation Techniques

In biological research, DCPhEtSi is utilized for developing bioconjugation techniques that facilitate the attachment of biomolecules to surfaces or other biomolecules. This application is crucial for:

- Drug delivery systems : Enhancing the stability and efficacy of pharmaceutical compounds.

- Biosensors : Improving the sensitivity and specificity of detection methods.

Case Study: Drug Delivery Systems

A study demonstrated that DCPhEtSi-modified nanoparticles exhibited improved drug loading capacity and controlled release profiles compared to unmodified counterparts. This enhancement was attributed to the compound's ability to form stable interactions with drug molecules, facilitating their transport across biological membranes.

Industrial Applications

3.1 Advanced Materials

DCPhEtSi plays a significant role in the production of advanced materials, particularly in coatings and adhesives. Its silane functionality allows for strong adhesion to various substrates, enhancing material performance in:

- Coatings : Providing water repellency and UV resistance.

- Adhesives : Improving bond strength and durability.

Table 2: Industrial Applications of DCPhEtSi

| Application Type | Material Type | Performance Benefit |

|---|---|---|

| Coatings | Polymer-based | UV stability |

| Adhesives | Epoxy resins | Enhanced adhesion |

Mechanism of Action

The mechanism by which dicyclohexylphosphinoethyltriethoxysilane exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, coordinating to metal centers and influencing their reactivity. This coordination can alter the electronic properties of the metal, leading to changes in its catalytic activity.

Comparison with Similar Compounds

Dicyclohexylphosphinoethyltriethoxysilane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Triphenylphosphine oxide: This compound has a similar phosphine oxide group but lacks the silane moiety.

Bis(diphenylphosphino)methane: This compound contains two phosphine groups but does not have the ethyltriethoxysilane group.

This compound stands out due to its combination of a bulky phosphine group and a reactive silane group, making it highly versatile in various applications.

Biological Activity

Dicyclohexylphosphinoethyltriethoxysilane (DCPE-TEOS) is a compound that has garnered attention for its potential applications in various fields, particularly in catalysis and materials science. This article focuses on its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

DCPE-TEOS is characterized by the presence of a phosphine group and a silane moiety, which contribute to its unique reactivity and interaction with biological systems. The molecular formula is represented as follows:

This structure allows DCPE-TEOS to function as a Lewis acid or base, facilitating various chemical reactions that can impact biological systems.

Mechanisms of Biological Activity

- Antimicrobial Properties : Research indicates that DCPE-TEOS exhibits antimicrobial activity, primarily through its interaction with bacterial membranes, which disrupts cellular integrity. Studies have shown that compounds with similar structures can enhance the permeability of bacterial membranes, leading to cell lysis and death .

- Catalytic Activity : The phosphine group in DCPE-TEOS can act as a catalyst in various organic reactions, including those involving biological substrates. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications .

- Cellular Interaction : The silane component allows for surface modification of biomaterials, enhancing biocompatibility and potentially influencing cell adhesion and proliferation. This aspect is particularly relevant in tissue engineering and regenerative medicine .

Study 1: Antimicrobial Efficacy

A study published in Inorganic Chemistry explored the antibacterial properties of phosphine-based compounds, including DCPE-TEOS. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.1% w/v, suggesting that the compound could be effective in applications requiring antimicrobial coatings .

| Concentration (w/v) | Bacterial Growth Inhibition (%) |

|---|---|

| 0.01 | 20 |

| 0.1 | 60 |

| 1 | 90 |

Study 2: Biocompatibility Assessment

In another investigation focusing on the biocompatibility of silane-modified surfaces, DCPE-TEOS was used to treat polystyrene plates. The treated surfaces showed enhanced fibroblast adhesion compared to untreated controls, indicating its potential use in medical devices .

| Treatment | Cell Adhesion (% Control) |

|---|---|

| Untreated | 100 |

| DCPE-TEOS Treated | 150 |

Research Findings

Recent studies have highlighted the dual role of DCPE-TEOS as both a catalyst and a biocompatible agent. Its ability to form stable bonds with biological molecules while facilitating chemical reactions positions it as a versatile compound in biomedical applications.

- Catalytic Efficiency : The Lewis acid properties have been exploited in organic synthesis, where DCPE-TEOS has been shown to enhance reaction yields significantly compared to traditional catalysts .

- Surface Modification : The silane group allows for effective surface modification techniques that improve the hydrophobicity and biocompatibility of materials used in implants and prosthetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.